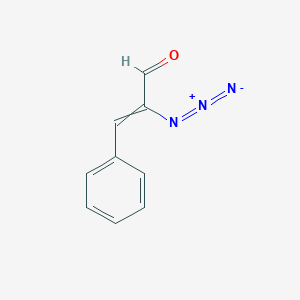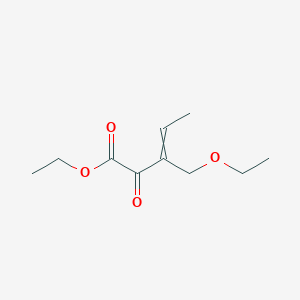
4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzoate ester group attached to a methoxyisoquinoline moiety, which is further substituted with a cyanophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the isoquinoline core using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyanophenyl is coupled with a halogenated isoquinoline derivative in the presence of a palladium catalyst.
Formation of the Benzoate Ester: The final step involves the esterification of the methoxyisoquinoline derivative with benzoic acid or its derivatives using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Cyanophenyl)-1-methoxyisoquinoline: Lacks the benzoate ester group but shares the isoquinoline and cyanophenyl moieties.
4-(3-Cyanophenyl)-1-methoxyquinoline: Similar structure but with a quinoline core instead of isoquinoline.
4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl acetate: Similar structure but with an acetate ester group instead of benzoate.
Uniqueness
4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to the presence of the benzoate ester group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
656233-72-6 |
|---|---|
Fórmula molecular |
C24H16N2O3 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
[4-(3-cyanophenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H16N2O3/c1-28-23-19-11-6-12-21(29-24(27)17-8-3-2-4-9-17)22(19)20(15-26-23)18-10-5-7-16(13-18)14-25/h2-13,15H,1H3 |
Clave InChI |
MKBURCMINCMJBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



boranyl](/img/structure/B12539103.png)
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)

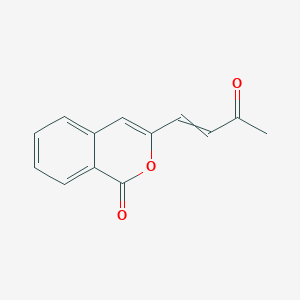

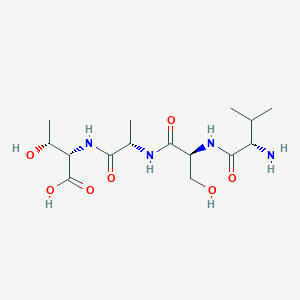
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
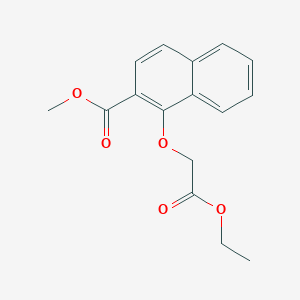
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
